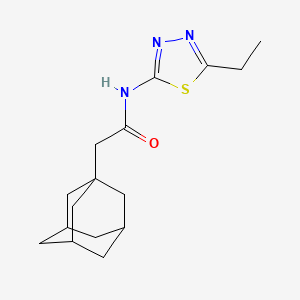
3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid” is a research chemical . It has a molecular weight of 225.24 . The IUPAC name is 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid . The InChI code is 1S/C11H15NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h6-8H,2-5H2,1H3,(H,15,16) .
Molecular Structure Analysis
The molecular formula of this compound is C11H15NO4 . The InChI key is GNMJZTJCEDYPIE-UHFFFAOYSA-N . This compound has a complex structure with multiple functional groups, including a dioxo-octahydro-isoindol group and a propanoic acid group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.24 . The compound’s density is 1.3±0.1 g/cm3 . The boiling point is 462.2±28.0 ℃ at 760 mmHg .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Research has focused on the synthesis, structural analysis, and chemical properties of related compounds. For instance, studies on peracid oxidation of methyl esters and the synthesis of novel mesogenic benzoic acids with large branches showcase the chemical reactivity and potential for creating advanced materials with unique properties. These studies highlight the versatility of benzoic acid derivatives in synthesizing complex molecules and materials with specific functions, indicating potential research avenues for the compound (Ansari, Schmitz, & Egge, 1981) (Weissflog et al., 1996).
Pharmacological and Biological Activities
Compounds like gallic acid and its derivatives have been extensively studied for their biological activities, including apoptosis induction in tumor cell lines and inhibition of lymphocyte proliferation. This suggests that structurally related compounds might also possess significant pharmacological or toxicological properties, warranting further investigation into their biological effects and mechanisms of action (Serrano et al., 1998).
Material Science and Liquid Crystal Technology
The design and synthesis of spherical supramolecular dendrimers and studies on liquid-crystalline phases of monodendrons are indicative of the potential applications of related compounds in material science, particularly in creating new types of liquid crystals and nanostructured materials. These applications demonstrate the role of benzoic acid derivatives in advancing technology and materials with novel properties (Balagurusamy et al., 1997).
Environmental Biodegradation
Research into the biodegradation of complex organic compounds, such as dibenzo-p-dioxin by specific bacterial strains, sheds light on the environmental fate and potential bioremediation strategies for persistent organic pollutants. This research area underscores the importance of understanding the environmental interactions and degradation pathways of chemical compounds, including those structurally related to 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid (Harms et al., 1990).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-6-7-10(16(20)21)8-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8,11-12H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSAWJPQSZVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

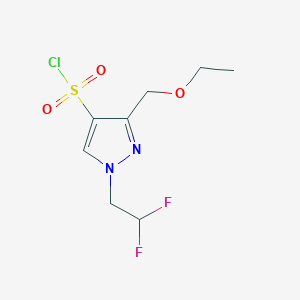
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)


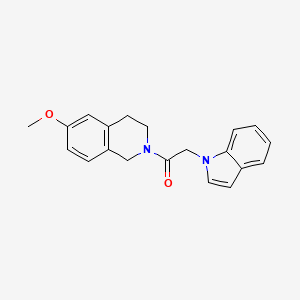
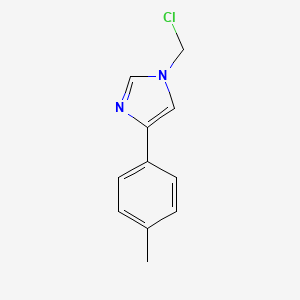
![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)
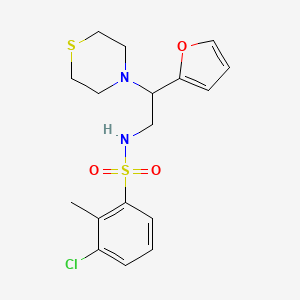
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2737809.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2737811.png)
![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)
